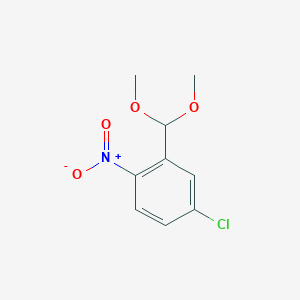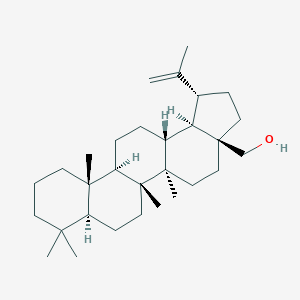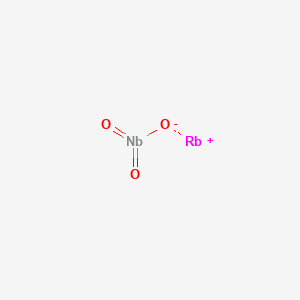
Dibenzo-18-crown-6
Descripción general
Descripción
Synthesis Analysis
- Dibenzo-18-crown-6 is synthesized through various chemical reactions. For example, one study describes the microwave-assisted synthesis from catechol and disubstituted diethylene glycol under specific conditions (Kai et al., 2011).
- Another synthesis method involves nitration reaction and catalytic hydrogenation, as described in the synthesis of derivatives like di(nitrobenzo)-18-crown-6 (Wu et al., 2018).
Molecular Structure Analysis
- The molecular structure of dibenzo-18-crown-6 has been extensively studied. For instance, its hydrated clusters have been investigated using laser-induced fluorescence and IR-UV double resonance spectroscopy, revealing two conformers named "boat" and "chair I" (Kusaka et al., 2008).
- Another study focuses on the conformational analysis of dibenzo-18-crown-6, comparing it with 18-crown-6, and discusses its non-planar nature and the stabilization by intramolecular hydrogen bond (Al-Jallal & El-Azhary, 2017).
Chemical Reactions and Properties
- Dibenzo-18-crown-6's chemical properties, especially its complexation behavior with various cations, have been a subject of interest. For example, its complexation with lanthanoid nitrates shows specific binding behaviors (Yang et al., 2008).
- The compound's interaction with hydronium ion has also been explored through NMR, IR, and theoretical study, providing insights into its complexation dynamics (Kr̆íž et al., 2008).
Physical Properties Analysis
- The physical properties of dibenzo-18-crown-6, such as crystal structure and optical properties, have been studied. For instance, the synthesis and crystal structure of dibenzo-18-crown-6 sodium isopolytungstates are discussed in a study, highlighting its unique organic-inorganic sandwich-type structure (Li et al., 2002).
Chemical Properties Analysis
- The chemical properties of dibenzo-18-crown-6, particularly its ability to form complexes and its interaction with other molecules, have been the focus of various studies. For example, the structure of its complexes with different molecules like water, ammonia, and methanol shows evidence of molecular recognition during complexation (Kusaka et al., 2011).
Aplicaciones Científicas De Investigación
1. Zinc Isotope Separation
- Application Summary: Dibenzo-18-crown-6 (DB18C6) is used in the synthesis of a novel phenol formaldehyde type resin for Zn (II) and zinc isotope separation . This is particularly important in light water nuclear power plants where the introduction of small amounts of soluble zinc is effective in promoting the formation of a protective film .
- Methods of Application: DB18C6 is grafted onto polystyrene (PS) particles with phenol formaldehyde to create a novel adsorbent (PS@DB18C6) for the separation of Zn isotopes . The highest isotope discriminations were obtained in 200 ppm Zn (II) acetone solution at 10 °C .
- Results: The separation coefficients of 5 m migration distance are 6.85×10 –4 and 1.507×10 –3 for the isotopic pairs of 66 Zn/ 64 Zn, 68 Zn/ 64 Zn respectively at 25 °C and the flow rate of feed solution was 8.04 ml/h .
2. Lead Ion Detection
- Application Summary: Three novel dibenzo-18-crown-6 aldimines were synthesized and used in the creation of lead (II) ion-selective electrodes . These electrodes allow selective electrochemical detection and quantification of lead .
- Methods of Application: The dibenzo-18-crown-6 aldimines were structurally characterized via various spectroscopic methods and their solution phase lead binding behaviors were probed via absorption spectroscopy . They interact/bind aqueous lead ions to form stable 2:1 metal–ligand complexes .
- Results: The ion-selective electrodes allow selective electrochemical detection and quantification of lead at concentrations as low as 10 ppm, over a range of 15–60 ppm, with only minimal interference from mercury (II) and aluminium (III) ions at a 1:1 analyte-interferent ratio .
3. Ammonium Ion Binding
- Application Summary: DB18C6 is a single-crown ether that can act as a host for a guest ion. It has been used to study the interaction with ammonium ion . This is a simple model for understanding the affinity and specificity of ligand interactions .
- Methods of Application: Nuclear magnetic resonance (NMR) experiments and density functional theory (DFT) were used to study the interaction of DB18C6 with ammonium ion . The titration of DB18C6 with ammonium chloride was followed in deuterated methanol .
- Results: Ammonium ion binds strongly to DB18C6 with a dissociation equilibrium constant at least as low as M . The lowest-energy conformer of free DB18C6 in implicit methanol acquires an open, W-shaped structure that is also the lowest-energy conformer found for the DB18C6-ammonium ion complex .
4. Organic Synthesis
- Application Summary: DB18C6 is used as an important raw material and intermediate in organic synthesis . It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and dyestuff .
- Methods of Application: The specific methods of application can vary widely depending on the specific synthesis being performed. Generally, DB18C6 is used to facilitate reactions involving cations due to its ability to bind and stabilize these species .
- Results: The use of DB18C6 in organic synthesis can improve reaction yields, selectivity, and efficiency .
5. Phase-Transfer Catalysis
- Application Summary: DB18C6 is known to be useful in phase-transfer catalysis (PTC) in organic synthesis . PTC is a technique used in organic synthesis to facilitate the migration of a reactant from one phase into another where reaction can take place .
- Methods of Application: The specific methods of application can vary widely depending on the specific synthesis being performed. Generally, DB18C6 is used to facilitate reactions involving cations due to its ability to bind and stabilize these species .
- Results: The use of DB18C6 in phase-transfer catalysis can improve reaction yields, selectivity, and efficiency .
6. Ion-Selective Sensing
- Application Summary: DB18C6 is used in ion-selective sensing in analytical chemistry . This involves the use of sensors that are selective to specific ions for detection and quantification .
- Methods of Application: The specific methods of application can vary widely depending on the specific sensing being performed. Generally, DB18C6 is used to facilitate reactions involving cations due to its ability to bind and stabilize these species .
- Results: The use of DB18C6 in ion-selective sensing can improve detection sensitivity and selectivity .
Safety And Hazards
Direcciones Futuras
Crown ether-based porous organic polymers have attracted extensive attention due to their excellent performance, which combine supramolecular hosts with traditional polymer, and have created a new field for supramolecular chemistry and material science . Dibenzo-18-crown-6 has been used in the development of stable perovskite solar cells .
Propiedades
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h1-8H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSPARMOAYJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77110-11-3 | |
| Record name | Poly(dibenzo-18-crown-6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77110-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6022428 | |
| Record name | Dibenzo-18-crown-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige fibers or powder; [Alfa Aesar MSDS] | |
| Record name | Dibenzo-18-crown-6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dibenzo-18-crown-6 | |
CAS RN |
14187-32-7 | |
| Record name | Dibenzo-18-crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14187-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo-18-crown-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014187327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBENZO-18-CROWN-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenzo-18-crown-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[a,j]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZO-18-CROWN-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7W45JCS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















